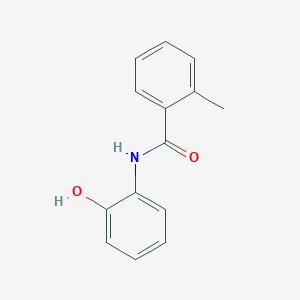

N-(2-hydroxyphenyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-hydroxyphenyl)-2-methylbenzamide” is an organic compound . It has a linear formula of C14H13NO2 and a molecular weight of 227.265 . It is part of a group of organic compounds containing an acetamide group conjugated to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid” was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . Another study reported the synthesis of a Ni(II) ion-imprinted polymer using N-(2-hydroxyphenyl)acrylamide as a functional monomer .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1D and 2D-NMR were used to identify the structure of a similar compound, N-(2-hydroxy-5-nitrosophenyl)acetamide .Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C14H13NO2 and a molecular weight of 227.265 . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Metabolism and Formation Studies

- N-(2-hydroxyphenyl)-2-methylbenzamide and related compounds have been studied in metabolic research. For instance, N-(Hydroxymethyl)-benzamide, a major metabolite of N-methylbenzamide, has been characterized and identified as a urinary metabolite, emphasizing the importance of such compounds in metabolic pathways (Ross et al., 1983).

Biosensor Development

- The compound has been utilized in the development of sensitive biosensors. A study describes the creation of a modified electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of glutathione and piroxicam, demonstrating its potential in analytical chemistry (Karimi-Maleh et al., 2014).

Chemical Kinetics and Molecular Structure

- Research on this compound derivatives has provided insights into chemical kinetics and molecular structures. For example, the kinetics and mechanism of hydrolysis of N-(2'-hydroxyphenyl)phthalamic acid, a related compound, in highly alkaline media have been studied, contributing to our understanding of reaction dynamics (Sim et al., 2009).

Synthesis and Characterization in Drug Development

- The synthesis and characterization of compounds like this compound are integral to drug development. For example, studies on novel crystalline forms of related compounds have provided insights into their potential therapeutic applications (Norman, 2008).

Studies in Molecular Pharmacology

- Compounds structurally related to this compound have been investigated for their pharmacological properties. For instance, derivatives of 2-hydroxy-N-phenylbenzamide have been screened for antifungal and antibacterial properties, showcasing the compound's relevance in medicinal chemistry (Pandey & Singh, 2000).

Applications in Mosquito Repellency

- Research has also explored the use of this compound derivatives in mosquito repellency. Studies on analogs of N,N-diethyl-3-methylbenzamide, for example, have evaluated their efficacy as mosquito repellents, indicating potential applications in public health (Debboun & Wagman, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-hydroxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-2-3-7-11(10)14(17)15-12-8-4-5-9-13(12)16/h2-9,16H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNOQMJWSHAQOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2749284.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one](/img/structure/B2749286.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2749288.png)

![N-(2-cyanophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2749289.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2749291.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2749292.png)

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749294.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2749301.png)

![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-1H-isochromene-3-carboxamide;hydrochloride](/img/structure/B2749302.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2749303.png)